molecular formula C20H41NO B3052164 N-octadecylacetamide CAS No. 3906-22-7

N-octadecylacetamide

Cat. No. B3052164
CAS RN: 3906-22-7
M. Wt: 311.5 g/mol
InChI Key: NOSILEXHUBACKG-UHFFFAOYSA-N
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Description

N-Octadecylacetamide, also known as Acetamide, N-octadecyl-, is a chemical compound with the molecular formula C20H41NO . It has an average mass of 311.546 Da and a mono-isotopic mass of 311.318817 Da .


Molecular Structure Analysis

N-Octadecylacetamide has a simple structure with a long hydrocarbon chain attached to an acetamide group . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 17 freely rotating bonds . The molecule has a polar surface area of 29 Ų and a molar refractivity of 98.3±0.3 cm³ .


Physical And Chemical Properties Analysis

N-Octadecylacetamide has a density of 0.9±0.1 g/cm³ and a boiling point of 371.7±10.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 61.9±3.0 kJ/mol . The compound has a flash point of 234.1±4.0 °C and an index of refraction of 1.452 .

Scientific Research Applications

These applications highlight the versatility of N-octadecylacetamide across diverse scientific domains. Researchers continue to explore its potential in novel contexts, making it an intriguing compound for further investigation. If you need more information or have additional questions, feel free to ask! 😊

Safety And Hazards

The safety data sheet for N-Octadecylacetamide indicates that it may be harmful if swallowed . Therefore, it should be handled with care, and any clothing contaminated by the product should be immediately removed .

Future Directions

N-Octadecylacetamide has potential applications as an eco-friendly corrosion inhibitor in the petroleum industry . Further investigation of the compound at higher temperatures may provide additional insights into its practical use for corrosion prevention .

properties

IUPAC Name

N-octadecylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h3-19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSILEXHUBACKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440135
Record name Acetamide, N-octadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-octadecylacetamide

CAS RN

3906-22-7
Record name Acetamide, N-octadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of N-octadecylacetamide influence its interaction with monomolecular films?

A2: Studies using monomolecular films of stearic acid, stearyl alcohol, and N-octadecylacetamide itself have provided insights into the compound's interactions. [] Research indicates that ionic associations are crucial for the interaction between N-octadecylacetamide and stearic acid films. Furthermore, when considering analogs of N-octadecylacetamide, the length of the alkyl chain significantly impacts the penetration process. []

Q2: Can N-octadecylacetamide be used as a building block for synthesizing other compounds with potentially useful properties?

A3: Yes, 2-cyano-N-octadecylacetamide, a derivative, serves as a versatile intermediate for synthesizing a range of heterocyclic compounds. [] These synthesized compounds include thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. Further modification through propoxylation with propylene oxide yields nonionic surfactants. These synthesized compounds exhibit promising antimicrobial and surface-active properties. []

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